6-Bromo-4,7-difluoro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound characterized by its unique structure, which includes a benzo[d][1,2,3]triazole core substituted with bromine and fluorine atoms. The molecular formula for this compound is CHBrFN, and its molecular weight is approximately 216.01 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to the presence of the triazole moiety, which is known for its biological activity.
The chemical reactivity of 6-Bromo-4,7-difluoro-1H-benzo[d][1,2,3]triazole can be attributed to the electron-withdrawing effects of the bromine and fluorine substituents. These halogens can facilitate nucleophilic substitutions and electrophilic aromatic substitutions. Typical reactions may include:
Compounds containing the benzo[d][1,2,3]triazole structure are known for various biological activities. 6-Bromo-4,7-difluoro-1H-benzo[d][1,2,3]triazole has shown potential as an antifungal and antibacterial agent. The presence of halogens enhances its lipophilicity and bioavailability, making it a candidate for drug development targeting microbial infections.
Several synthetic routes can be employed to produce 6-Bromo-4,7-difluoro-1H-benzo[d][1,2,3]triazole:
6-Bromo-4,7-difluoro-1H-benzo[d][1,2,3]triazole has several applications:
Interaction studies of 6-Bromo-4,7-difluoro-1H-benzo[d][1,2,3]triazole focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies indicate that it may inhibit certain cytochrome P450 enzymes (e.g., CYP1A2), which could impact drug metabolism and efficacy.
Several compounds share structural similarities with 6-Bromo-4,7-difluoro-1H-benzo[d][1,2,3]triazole:
Compound Name | CAS Number | Similarity Index |
---|---|---|
6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole | 1242336-69-1 | 0.76 |
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole | 1083181-43-4 | 0.82 |
7-Bromo-5-chloro-1H-benzo[d][1,2,3]triazole | 1086836-82-9 | 0.82 |
4-Bromo-6-fluoro-1H-benzo[d][1,2,3]triazole | 937013-96-2 | 0.78 |
These compounds are unique due to variations in their halogen substituents and methyl groups. The presence of both bromine and fluorine in different positions affects their biological activity and chemical properties significantly.